![molecular formula C15H24O5 B601293 Dihydroartemisinin CAS No. 131175-87-6](/img/structure/B601293.png)
Dihydroartemisinin
Descripción general
Descripción
Dihydroartemisinin (DHA) is a drug used to treat malaria. It is the active metabolite of all artemisinin compounds (artemisinin, artesunate, artemether, etc.) and is also available as a drug in itself . It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs .
Synthesis Analysis
DHA is synthesized from artemisinin via its lactol-form by an acid-catalyzed condensation of the desired thiol with the lactol . In a study, thirty new Dihydroartemisinin–Coumarin hybrids (DCH) were designed and synthesized .
Molecular Structure Analysis
The molecular formula of DHA is C15H24O5 . The structure of DHA includes 8 defined stereocenters .
Chemical Reactions Analysis
DHA treatment significantly increases c-Myc protein degradation and hence reduces its expression in CRC . The treatment also reduces CRC cell viability . DHA causes severe oxidative stress by inducing excessive reactive oxygen species production .
Physical And Chemical Properties Analysis
DHA is a white needle crystal, odorless, bitter taste . It is soluble in chloroform and acetone, slightly soluble in methanol or ethanol, and almost insoluble in water . The melting point is 145-150 ℃ .
Aplicaciones Científicas De Investigación
Cancer Therapy
Artenimol has been found to have anti-cancer properties . It has been used in cancer therapy, showing progress in clinical trials, case reports, and in vitro/in vivo studies . It seems to stall tumor cell proliferation through cell cycle arrest mediated by reactive oxygen species (ROS) . It has also been found to inhibit malignant tumor growth .
Combination Anticancer Therapy
Artenimol exhibits chemosensitizing effects in vivo in breast, lung, pancreas, and glioma cancer cells . This suggests the use of Artenimol in combination with other anticancer drugs to enhance their efficacy .
Immunosuppressive and Anti-inflammatory Effects
Artenimol and Dihydroartemisinin have been found to exhibit immunosuppressive and anti-inflammatory effects . They have been found to inhibit inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .
Treatment of Malaria
Artenimol has been globally recognized for its efficacy and safety in the clinical treatment of malaria . It kills plasmodium parasites by damaging their membranes, disrupting their mitochondrial function, and causing oxidative stress .
Enhancement of Immune System Function
In addition to directly killing malaria parasites, it has been found that Artenimol enhances the ability of the immune system to resist parasites .
Treatment of Type 2 Diabetes
A study demonstrated that Artenimol reduced fasting blood glucose (FBG), improved insulin sensitivity, and ameliorated glucose tolerance in two diabetes models . It promoted hepatic glucose metabolism and inhibited gluconeogenesis .
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of Artenimol have been investigated in rats after single intravenous, intramuscular, and intragastric doses . This information is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.
Large-Scale Synthesis
Large-scale synthesis of Artenimol has been achieved, which is important for its production and availability for various applications .
Safety And Hazards
Propiedades
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-HVDUHBCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes. | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Artenimol | |
CAS RN |
71939-50-9 | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
164-165 | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.